REACTION_CXSMILES
|
[CH3:1][C:2]1([C:5]2[CH:10]=[CH:9][C:8]([NH:11][C:12]([C:14]3[CH:15]=[N:16][O:17][C:18]=3[CH3:19])=[O:13])=[CH:7][CH:6]=2)[CH2:4][CH2:3]1.NC1C=CC(C2(C)CC2)=CC=1.CC1(C2C=CC([N+]([O-])=O)=CC=2)CC1>>[CH3:4][C:2]([C:5]1[CH:6]=[CH:7][C:8]([NH:11][C:12]([C:14]2[CH:15]=[N:16][O:17][C:18]=2[CH3:19])=[O:13])=[CH:9][CH:10]=1)([CH3:1])[CH3:3]
|
Name
|
N-[4-(1-methylcyclopropyl)phenyl]-5-methylisoxazol-4-yl-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CC1)C1=CC=C(C=C1)NC(=O)C=1C=NOC1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C1(CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC(C)(C)C1=CC=C(C=C1)NC(=O)C=1C=NOC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |